Ethyl 5-aminoisoquinoline-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-aminoisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAJEYCTSBLRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281113 | |
| Record name | Ethyl 5-amino-3-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-97-7 | |
| Record name | Ethyl 5-amino-3-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-3-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminoisoquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with aldehydes or ketones, followed by further functionalization. One common method involves the reaction of aniline with an aldehyde to form an intermediate, which then undergoes cyclization to form the isoquinoline ring. This intermediate is then esterified with ethanol to introduce the ethyl ester group at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include aniline, aldehydes, and ethanol, along with catalysts to facilitate the cyclization and esterification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ethyl ester group.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted isoquinoline derivatives. These products can be further functionalized for various applications.
Scientific Research Applications
Chemical Synthesis
EAI serves as a crucial building block for the synthesis of more complex isoquinoline derivatives. Its structure allows for various chemical modifications, making it an essential precursor in organic synthesis.
- Synthetic Routes : The synthesis typically involves cyclization reactions of aniline derivatives with aldehydes or ketones, followed by esterification with ethanol. This method allows for high yields and purity, essential for further applications in research and industry.
-
Reactivity : EAI can undergo several chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : Nitro derivatives can be reduced back to amino groups.
- Substitution : The ethyl ester group can be substituted with various functional groups through nucleophilic substitution reactions.
EAI has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
- Antimicrobial Properties : EAI exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways. For instance, a study demonstrated that EAI had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
- Anticancer Potential : Research suggests that EAI may inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation. The compound's ability to modulate receptor activity could alter signaling pathways that regulate cell survival and apoptosis.
Medicinal Chemistry
EAI is being investigated for its potential use in drug development due to its interactions with specific biological targets.
- Mechanism of Action : The amino group at the 5-position can form hydrogen bonds with biological molecules, while the ethyl ester group at the 3-position interacts with hydrophobic regions. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.
-
Case Studies :
- A peer-reviewed study highlighted EAI's effectiveness as a lead compound for developing new antimicrobial agents. It demonstrated promising results against resistant bacterial strains.
- Another study focused on EAI's anticancer properties, showing its potential to inhibit tumor growth in vitro by disrupting key metabolic pathways.
Industrial Applications
Beyond research, EAI finds applications in the industrial sector:
- Dyes and Pigments : EAI is utilized in producing various dyes and pigments due to its chemical stability and reactivity.
- Chemical Intermediates : It serves as an intermediate in synthesizing other industrial chemicals, enhancing production efficiency.
Mechanism of Action
The mechanism of action of ethyl 5-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, while the ethyl ester group at the 3-position can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional properties of Ethyl 5-aminoisoquinoline-3-carboxylate are best understood through comparison with analogs. Below is a systematic analysis categorized by core structure, substituents, and ester variations.
Structural Analogs of Isoquinoline and Quinoline
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula.
Key Observations:
- Mthis compound’s discontinuation () may reflect challenges in synthesis or stability compared to ethyl analogs.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂ in ): Deactivate the aromatic ring, reducing electrophilic substitution reactivity. Amino group (this compound): Acts as an electron donor, activating the ring for reactions and enabling hydrogen bonding. Methoxy and methylamino groups (): Methoxy donates electrons via resonance, while methylamino provides moderate H-bonding capacity.
- Halogen Position : Chloro at position 6 () vs. bromo at position 5 () alters steric and electronic profiles. Position 5 substitution may enhance interactions with planar biological targets.
Comparison with Isoxazole Derivatives
Ethyl 5-aminoisoxazole-3-carboxylate ()
- Core Structure: Isoxazole (5-membered ring with O and N) vs. isoquinoline (10-membered fused rings).
- Substituents: Amino (5) and ethyl ester (3).
- Molecular Formula : C₆H₈N₂O₃; Molecular Weight: 156.14.
- Key Differences: Reduced aromaticity and planarity compared to isoquinoline, affecting π-π stacking and solubility. Smaller size may enhance metabolic stability but limit interactions with larger biological targets.
Biological Activity
Ethyl 5-aminoisoquinoline-3-carboxylate (EAI) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EAI, exploring its mechanisms of action, chemical properties, and various applications supported by research findings.
Chemical Structure and Properties
EAI is characterized by the presence of an amino group at the 5-position and an ethyl ester group at the 3-position of the isoquinoline ring. This unique structural configuration allows EAI to participate in various chemical reactions and biological interactions:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.
- Ethyl Ester Group : Provides hydrophobic interaction capabilities, which may influence its absorption and distribution within biological systems.
The biological activity of EAI is primarily attributed to its interaction with specific molecular targets within cells. Research suggests several potential mechanisms:
- Inhibition of Enzymatic Activity : EAI may inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or microbial growth.
- Receptor Modulation : The compound can interact with receptors, altering signaling pathways that regulate cell survival and apoptosis.
- Formation of Reactive Intermediates : The amino group can undergo oxidation to form nitro derivatives, which may exhibit enhanced biological activity through reactive oxygen species (ROS) generation.
Antimicrobial Properties
EAI has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of EAI. In vitro studies show that EAI can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : EAI treatment results in G1 phase arrest, preventing cells from progressing to DNA synthesis.
- Induction of Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of EAI, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| Ethyl 5-nitroisoquinoline-3-carboxylate | Moderate antibacterial effects | Nitro group may enhance reactivity but reduce selectivity. |
| Ethyl 6-aminoisoquinoline-3-carboxylate | Anticancer properties | Different substitution pattern affects enzyme interaction. |
| 5-Aminoisoquinoline-3-carboxylic acid | Limited solubility; lower bioavailability | Lacks ethyl ester group, affecting pharmacokinetics. |
Study on Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that EAI exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. The study concluded that EAI could serve as a lead compound for developing new antimicrobial agents.
Study on Anticancer Mechanisms
In a recent investigation, EAI was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as cleaved PARP (poly ADP-ribose polymerase). These findings suggest that EAI's anticancer effects are mediated through apoptosis rather than necrosis.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Ethyl 5-aminoisoquinoline-3-carboxylate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the amino, ethyl ester, and isoquinoline moieties. Deuterated solvents (e.g., DMSO-d6 or CDCl3) are optimal for solubility and spectral resolution .
- Infrared (IR) Spectroscopy : Identify functional groups like the carbonyl (C=O) stretch (~1700 cm) and amino (N-H) vibrations (~3300 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks and fragmentation patterns to verify molecular formula (e.g., CHNO) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data .
Q. What are the solubility properties of this compound in common solvents?
- Methodology :
- Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using a standardized gravimetric approach.
- Solubility is typically higher in DMSO due to hydrogen bonding with the amino group. Limited solubility in aqueous buffers (pH 2–7) necessitates dimethylformamide (DMF) co-solvents for biological assays .
Q. What is the molecular formula and weight of this compound?
- Data :
- Molecular Formula : CHNO.
- Molecular Weight : 216.24 g/mol (calculated via PubChem ).
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental crystallographic data be resolved?
- Methodology :
- Refinement Checks : Use SHELXL to adjust thermal parameters and occupancy rates. Validate hydrogen bonding and π-π stacking interactions against density functional theory (DFT) calculations .
- Twinned Data Analysis : For overlapping diffraction patterns, employ twin law matrices in SHELXL to deconvolute contributions from multiple crystal domains .
Q. What strategies enhance the compound’s stability under varying pH conditions?
- Methodology :
- pH Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–10) over 14 days. Monitor degradation via HPLC-UV.
- Formulation Adjustments : Lyophilization with cryoprotectants (e.g., trehalose) improves stability in acidic conditions .
Q. How to design a kinetic study to evaluate the compound’s enzyme inhibition mechanism?
- Methodology :
- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) in continuous assays. Measure IC values at varying inhibitor concentrations.
- Control Experiments : Include negative controls (DMSO vehicle) and positive controls (known inhibitors like leupeptin).
- Data Analysis : Fit kinetics to Michaelis-Menten or Hill equations to determine inhibition type (competitive/non-competitive) .
Q. How to address contradictory spectral data between NMR and MS results?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
